Enkephalinamide-met, ala(2,3)-
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Overview
Description
Preparation Methods
The synthesis of Enkephalinamide-met, ala(2,3)- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Enkephalinamide-met, ala(2,3)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the phenolic hydroxyl group of tyrosine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are methionine sulfoxide and the reduced form of the peptide .
Scientific Research Applications
Enkephalinamide-met, ala(2,3)- has a wide range of scientific research applications:
Mechanism of Action
Enkephalinamide-met, ala(2,3)- exerts its effects by binding to the mu and delta opioid receptors in the brain . This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological effects . The compound also interacts with the opioid growth factor receptor (OGFr), which regulates cell proliferation and tissue organization . The principal mechanism involves the upregulation of cyclin-dependent kinases p16 and p21, which stall the cell cycle progression .
Comparison with Similar Compounds
Enkephalinamide-met, ala(2,3)- is compared with other enkephalin analogues such as:
Methionine enkephalin: Naturally occurring peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leucine enkephalin: Another naturally occurring peptide with the sequence Tyr-Gly-Gly-Phe-Leu.
D-Ala2-Met-enkephalinamide: A synthetic analogue with similar pharmacological properties but different amino acid substitutions.
The uniqueness of Enkephalinamide-met, ala(2,3)- lies in its enhanced stability and potency compared to naturally occurring enkephalins .
Properties
CAS No. |
75059-08-4 |
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Molecular Formula |
C29H40N6O6S |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S/c1-17(33-28(40)22(30)15-20-9-11-21(36)12-10-20)26(38)32-18(2)27(39)35-24(16-19-7-5-4-6-8-19)29(41)34-23(25(31)37)13-14-42-3/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,37)(H,32,38)(H,33,40)(H,34,41)(H,35,39)/t17-,18-,22+,23+,24+/m1/s1 |
InChI Key |
UPKZCLGKJSAFAS-FFCPMTHWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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